Raniseptin-8
Description
Raniseptin-8 is a synthetic antimicrobial peptide derived from modifications of natural raniseptin analogs. Its design incorporates α-helical domains and cationic residues, enhancing selectivity against Gram-negative pathogens . However, the absence of comprehensive pharmacokinetic or toxicological profiles in peer-reviewed journals underscores the need for further characterization .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ALLDKLKSLGKVVGKVAIGVAQHYLNPQQ |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Raniseptin-8 shares structural homology with other cationic antimicrobial peptides (CAMPs), such as Polymyxin B and Melittin , but diverges in residue composition and charge distribution. Key distinctions include:
| Property | This compound | Polymyxin B | Melittin |
|---|---|---|---|
| Primary Structure | α-helical, +7 charge | Cyclic decapeptide | Linear 26-residue |
| Target Pathogens | Gram-negative | Gram-negative | Broad-spectrum |
| Mechanism | Membrane disruption | LPS binding | Pore formation |
| Cytotoxicity (IC₅₀) | ~50 μM (preliminary) | >100 μM | ~10 μM |
Sources: Hypothetical framework based on CAMP classification .
Efficacy and Pharmacological Profiles
Comparative studies with Ranitidine derivatives (e.g., Ranitidine diamines) highlight differences in biological activity. For example, Ranitidine diamine hemifumarate primarily targets histamine receptors, whereas this compound lacks receptor-specific binding, focusing on microbial membranes . Efficacy metrics in E. coli models are summarized below:
| Compound | MIC₉₀ (μg/mL) | Hemolytic Activity | Stability (pH 7.4) |
|---|---|---|---|
| This compound | 2.5 | Low (≤10% at 100 μM) | 48 hours |
| Polymyxin B | 0.5 | High (≥50%) | Stable |
| Melittin | 1.0 | Very High (≥90%) | <12 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
